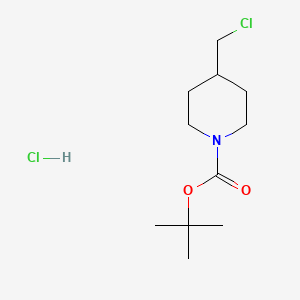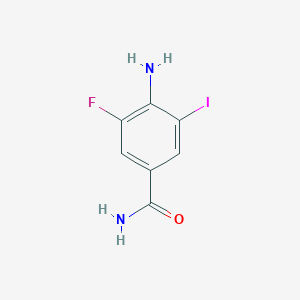
4-Amino-3-fluoro-5-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-fluoro-5-iodobenzamide is an organic compound with the molecular formula C7H6FIN2O It is a derivative of benzamide, characterized by the presence of amino, fluoro, and iodo substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-fluoro-5-iodobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 3-fluoroaniline to introduce a nitro group. This is followed by iodination to add the iodine atom. The nitro group is then reduced to an amino group, and finally, the amide bond is formed by reacting with benzoyl chloride .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of catalysts, controlled reaction conditions, and purification techniques to ensure the quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-fluoro-5-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The amino, fluoro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, acids, and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are often used.
Coupling Reactions: Catalysts like palladium or copper are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
4-Amino-3-fluoro-5-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Amino-3-fluoro-5-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-3-fluoro-5-bromobenzamide
- 4-Amino-3-chloro-5-iodobenzamide
- 4-Amino-3-fluoro-5-methylbenzamide
Uniqueness
4-Amino-3-fluoro-5-iodobenzamide is unique due to the combination of amino, fluoro, and iodo substituents on the benzene ring. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H6FIN2O |
|---|---|
Poids moléculaire |
280.04 g/mol |
Nom IUPAC |
4-amino-3-fluoro-5-iodobenzamide |
InChI |
InChI=1S/C7H6FIN2O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H2,11,12) |
Clé InChI |
KAHXTXRXLCDETL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)N)I)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


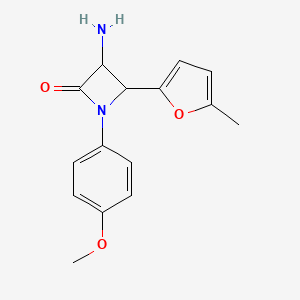
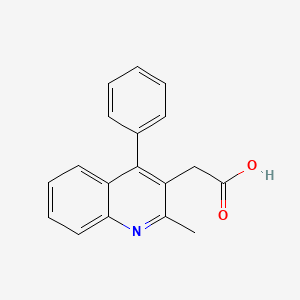
![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11845784.png)
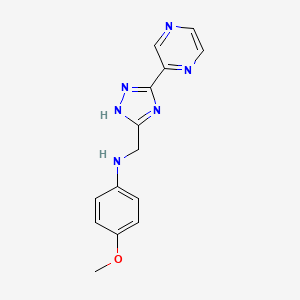
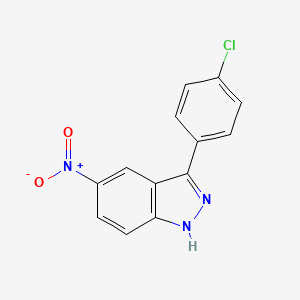
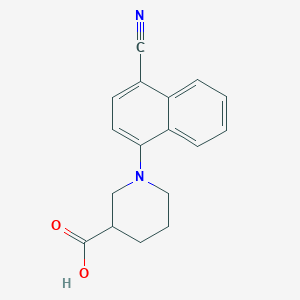


![5'-Bromo-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one](/img/structure/B11845821.png)

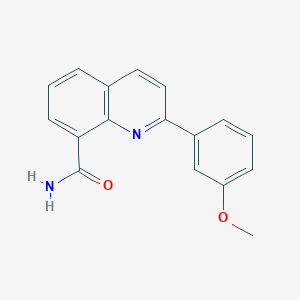

![4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845843.png)
